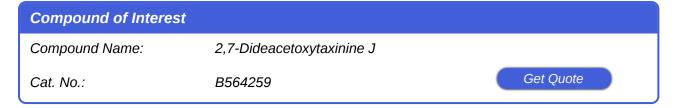


Characterization of 2,7-Dideacetoxytaxinine J: A Detailed Guide to Analytical Techniques

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the analytical techniques and detailed protocols for the characterization of **2,7-Dideacetoxytaxinine J**, a taxane diterpenoid of significant interest in phytochemical and pharmacological research. Given the limited specific data on this particular analogue, the methodologies presented are based on established and validated protocols for the analysis of closely related taxane compounds, ensuring a robust starting point for its comprehensive characterization.

Introduction to 2,7-Dideacetoxytaxinine J

2,7-Dideacetoxytaxinine J is a natural product belonging to the taxane family of diterpenoids. [1] These compounds, originally isolated from plants of the genus Taxus (yews), are renowned for their complex chemical structures and significant biological activities, most notably the anticancer properties of paclitaxel (Taxol®).[2][3][4] The structural elucidation and quantification of taxane analogues like **2,7-Dideacetoxytaxinine J** are crucial for understanding their biosynthetic pathways, pharmacological potential, and for the development of new therapeutic agents.[5]

Chemical Profile:



Property	Value
Molecular Formula	C37H46O10
Molecular Weight	650.8 g/mol
Synonyms	2-Deacetoxytaxinine J, [(1R,3R,5S,7S,8S,9R,10R,13S)-7,9,10,13- tetraacetyloxy-8,12,15,15-tetramethyl-4- methylidene-5-tricyclo[9.3.1.03,8]pentadec-11- enyl] (E)-3-phenylprop-2-enoate
Natural Sources	Taxus cuspidata, Taxus wallichiana var. wallichiana[1]

Analytical Techniques and Protocols

The characterization of **2,7-Dideacetoxytaxinine J** relies on a combination of chromatographic and spectroscopic techniques to isolate, identify, and quantify the molecule.

High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification

HPLC is the primary technique for the separation and quantification of taxanes from complex plant extracts.[6][7][8][9][10] Reversed-phase chromatography is most commonly employed for this purpose.

Experimental Protocol: HPLC Analysis

Sample Preparation:

- Extract dried and powdered plant material (e.g., needles or twigs of Taxus species) with a suitable organic solvent such as methanol or a mixture of methanol and acetonitrile.
- Perform a series of liquid-liquid partitioning steps to remove interfering compounds. A
 common sequence involves partitioning the crude extract between methanol/water and
 hexane, followed by partitioning the aqueous methanol phase with dichloromethane.



- The dichloromethane fraction, typically enriched with taxanes, is then evaporated to dryness and redissolved in the HPLC mobile phase for analysis.
- Chromatographic Conditions:
 - Column: A C18 or Phenyl-Hexyl column is recommended for good separation of taxane analogues.[7] A typical dimension is 4.6 mm x 250 mm with a 5 μm particle size.
 - Mobile Phase: A gradient elution using a mixture of acetonitrile and water is generally effective.[7] The gradient can be optimized to achieve the best resolution for 2,7Dideacetoxytaxinine J. A typical gradient might start with a lower concentration of acetonitrile and gradually increase over the run time.
 - Flow Rate: A flow rate of 1.0 mL/min is commonly used.[7]
 - Detection: UV detection at 227 nm is suitable for taxanes due to the presence of a chromophore in their structure.[6][9]

Injection Volume: 20 μL.[7]

Column Temperature: 30 °C.[8]

Data Presentation: Representative HPLC Parameters for Taxane Analysis

Parameter	Condition 1	Condition 2
Column	C18 (4.6 x 250 mm, 5 μm)	Phenyl-Hexyl (4.6 x 250 mm, 5 μm)[7]
Mobile Phase	Acetonitrile:Water (gradient)	Methanol:Acetate Buffer (pH 4.5) (65:35, v/v)[6]
Flow Rate	1.0 mL/min[7]	1.2 mL/min[9]
Detection	UV at 227 nm[6][9]	UV at 228 nm[7]
Temperature	30 °C[8]	Ambient



Mass Spectrometry (MS) for Structural Elucidation and Identification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and structural analysis of taxanes.[11][12] Tandem mass spectrometry (MS/MS) can provide valuable fragmentation data to confirm the structure.

Experimental Protocol: LC-MS/MS Analysis

- Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for taxanes,
 typically forming protonated molecules [M+H]+.
- Mass Analyzer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer, is recommended for accurate mass measurements to determine the elemental composition. Quadrupole or ion trap analyzers are commonly used for MS/MS experiments.
- Fragmentation: Collision-induced dissociation (CID) is used to fragment the precursor ion of **2,7-Dideacetoxytaxinine J**. The resulting fragment ions can be analyzed to deduce structural features, such as the loss of acetyl groups and the cinnamoyl side chain.
- Data Analysis: The accurate mass of the parent ion and the fragmentation pattern are compared with known data for taxane diterpenoids to confirm the identity of the compound.

Data Presentation: Expected Mass Spectrometric Data for 2,7-Dideacetoxytaxinine J

Parameter	Expected Value
Ionization Mode	Positive ESI
Precursor Ion ([M+H]+)	m/z 651.3113
Key MS/MS Fragments	Losses corresponding to acetic acid (60 Da), the cinnamoyl group (130 Da), and combinations thereof.



Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

NMR spectroscopy is the most powerful technique for the complete structural elucidation of novel or known compounds, including the stereochemistry.[13][14][15] A combination of 1D (¹H and ¹³C) and 2D NMR experiments is required for the full assignment of all proton and carbon signals.

Experimental Protocol: NMR Analysis

- Sample Preparation: Dissolve a purified sample of 2,7-Dideacetoxytaxinine J in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).
- 1D NMR:
 - ¹H NMR: Provides information on the number and types of protons, their chemical environment, and their coupling relationships.
 - 13C NMR: Provides information on the number and types of carbon atoms in the molecule.
- 2D NMR:
 - COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing the connectivity of protons within spin systems.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity of the carbon skeleton and the positions of substituents.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

Data Presentation: Characteristic NMR Shifts for Taxane Skeletons



While specific data for **2,7-Dideacetoxytaxinine J** is not available, the following table provides a general range for key proton and carbon signals in related taxane structures.

Group	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
Methyl Protons	0.8 - 2.5	10 - 30
Methylene Protons	1.5 - 3.0	20 - 40
Methine Protons	3.5 - 6.5	40 - 85
Acetyl Methyl Protons	1.9 - 2.3	20 - 22
Cinnamoyl Olefinic Protons	6.4 - 7.8	118 - 145
Cinnamoyl Aromatic Protons	7.2 - 7.6	128 - 135

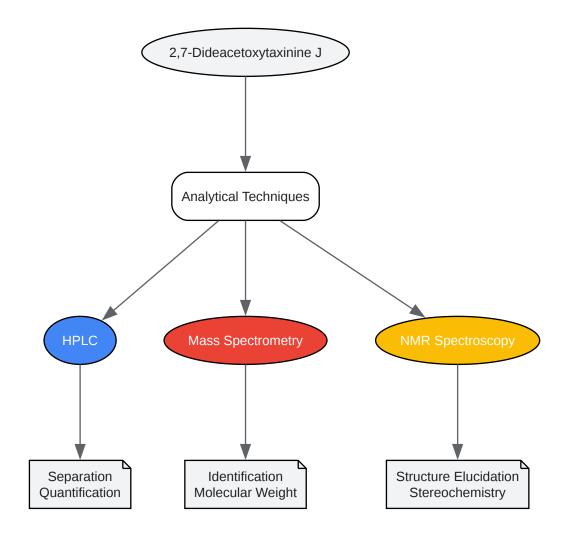
Visualizations



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Caption: Experimental workflow for the characterization of **2,7-Dideacetoxytaxinine J**.





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Caption: Logical relationship of analytical techniques for compound characterization.

Conclusion

The comprehensive analytical characterization of **2,7-Dideacetoxytaxinine J** requires a multi-technique approach. The protocols and data presented here, derived from extensive research on related taxane diterpenoids, provide a solid framework for researchers to isolate, identify, and quantify this specific compound. The successful application of these methods will contribute to a deeper understanding of the chemistry and potential biological activity of this and other novel taxanes.



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